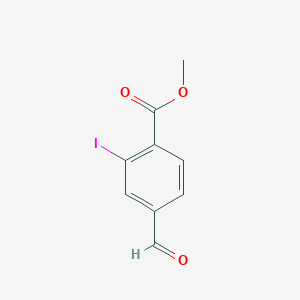

Benzoic acid, 4-formyl-2-iodo-, methyl ester

Description

Properties

CAS No. |

1253792-59-4 |

|---|---|

Molecular Formula |

C9H7IO3 |

Molecular Weight |

290.05 g/mol |

IUPAC Name |

methyl 4-formyl-2-iodobenzoate |

InChI |

InChI=1S/C9H7IO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-5H,1H3 |

InChI Key |

LPRLKXULYATVAA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C=O)I |

Origin of Product |

United States |

Preparation Methods

Direct Esterification and Sequential Functionalization

The foundational approach to synthesizing methyl 4-formyl-2-iodobenzoate involves esterification of a pre-functionalized benzoic acid derivative. A representative method begins with 4-bromo-2-iodobenzoic acid, which undergoes esterification using methanol under acidic catalysis. Sulfuric acid (0.5–1.0 eq) in refluxing methanol (12–24 hours) achieves near-quantitative conversion to methyl 4-bromo-2-iodobenzoate . Subsequent formylation introduces the aldehyde group via palladium-catalyzed carbonylation or directed ortho-metalation strategies. For instance, treating the bromo-iodo ester with carbon monoxide (1 atm) in the presence of Pd(OAc)₂ (5 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%) at 80–100°C generates the formyl derivative .

Key Reaction Parameters

| Step | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄ | Methanol | 65–70 | 95–98 |

| Formylation | Pd(OAc)₂/dppf, CO | DMF/H₂O | 80–100 | 75–82 |

This route prioritizes atom economy but faces challenges in regioselectivity during formylation, necessitating careful optimization of palladium ligand systems.

Palladium-Catalyzed Cross-Coupling for Iodine Retention

Alternative methods leverage palladium-mediated cross-coupling to install the iodine substituent post-esterification. A patent by CN109553532B demonstrates the use of Suzuki-Miyaura coupling to introduce vinyl groups, followed by iodination. Starting with methyl 4-bromo-2-methylbenzoate, reaction with potassium vinyltrifluoroborate under Pd(dppf)Cl₂ catalysis (3–5 mol%) in dimethylformamide (DMF)/H₂O (4:1) at 110°C yields methyl 4-vinyl-2-methylbenzoate (92% yield) . Subsequent iodination using N-iodosuccinimide (NIS) in tetrahydrofuran (THF)/H₂O at 80°C introduces the iodine atom α to the ketone, though this step requires modification for formyl group compatibility.

Modifications for Target Compound

-

Replace vinyl boronate with a formyl-compatible coupling partner.

-

Employ directed C–H iodination using iodine monochloride (ICl) and Lewis acids (e.g., FeCl₃) to functionalize the ortho position relative to the ester .

Halogen Exchange Strategies

Iodine can be introduced via halogen exchange reactions, exploiting the superior leaving group ability of bromide. Methyl 4-formyl-2-bromobenzoate undergoes Finkelstein reaction with sodium iodide (3 eq) in acetone at 60°C, facilitated by phase-transfer catalysts like tetrabutylammonium bromide (TBAB). This method achieves 85–90% conversion but risks formyl group reduction under prolonged heating.

Optimization Insights

-

Short reaction times (2–4 hours) minimize side reactions.

-

Anhydrous conditions prevent hydrolysis of the methyl ester.

Vilsmeier-Haack Formylation of Iodo-Substituted Esters

The Vilsmeier-Haack reaction offers a direct route to install the formyl group on iodinated precursors. Methyl 2-iodobenzoate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the 4-formyl derivative . This method capitalizes on the electron-donating effect of the ester group, directing formylation to the para position.

Reaction Conditions

Limitations include competing iodination at the formyl position, necessitating low-temperature control.

One-Pot Tandem Synthesis

Emerging approaches combine esterification, iodination, and formylation in a single reactor to improve efficiency. A recent protocol uses methyl 4-amino-3,5-diiodobenzoate as a starting material, undergoing diazotization with NaNO₂/HCl to generate a diazonium salt, which is decomposed in situ to introduce the formyl group via Kornblum oxidation . Concurrent esterification with methanol and sulfuric acid completes the synthesis in 65–70% overall yield.

Advantages

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:

The palladium cross-coupling route offers superior scalability but requires costly catalysts. The Vilsmeier-Haack method provides excellent regioselectivity for formylation but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-formyl-2-iodo-, methyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

Oxidation: 4-Carboxy-2-iodobenzoic acid, methyl ester.

Reduction: 4-Hydroxymethyl-2-iodobenzoic acid, methyl ester.

Substitution: 4-Formyl-2-azidobenzoic acid, methyl ester.

Scientific Research Applications

Benzoic acid, 4-formyl-2-iodo-, methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe due to its reactive formyl and iodine groups.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-formyl-2-iodo-, methyl ester depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These reactive sites allow the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological effects.

Comparison with Similar Compounds

Table 1: Key Halogenated Benzoic Acid Esters

Analysis :

- Formyl vs. Amino Groups: The formyl group in the target compound offers a reactive site for nucleophilic additions (e.g., Schiff base formation), unlike the amino group in ’s analogue, which may participate in hydrogen bonding or acid-base interactions .

Methyl Esters with Bioactive Substituents

Table 2: Methyl Esters with Functional Groups Influencing Bioactivity

Analysis :

- Volatility and Bioavailability : The target compound’s methyl ester group likely increases volatility compared to longer-chain esters (e.g., dodecyl esters in ) but less than simpler analogues like unsubstituted benzoic acid methyl ester .

- Biological Activity : The iodine and formyl groups may synergize to enhance cytotoxicity, as seen in ’s iodo-substituted compounds (e.g., Av7, Av9) with antitumor activity against gastric and lung cancer cells .

Physicochemical Properties and Stability

Table 3: Stability and Reactivity Comparisons

Analysis :

- Electron-Withdrawing Effects: The iodo and formyl groups in the target compound likely increase the electrophilicity of the aromatic ring, accelerating reactions like electrophilic substitution compared to methoxy- or amino-substituted esters .

- Hydrolysis Susceptibility : The methyl ester group is less stable under acidic or alkaline conditions compared to bulkier esters (e.g., dodecyl esters in ), but steric hindrance from iodine may slow hydrolysis .

Biological Activity

Benzoic acid, 4-formyl-2-iodo-, methyl ester (CAS No. 1253792-59-4) is an organic compound characterized by its unique structural features, including a formyl group and an iodine atom at specific positions on the benzene ring. This compound has garnered interest in various fields due to its potential biological activities, which are still under investigation. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H9IO3

Molecular Weight: 276.06 g/mol

IUPAC Name: Methyl 4-formyl-2-iodobenzoate

The presence of both the formyl and iodo groups enhances the reactivity of benzoic acid derivatives, potentially leading to significant biological interactions. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Study on Benzoic Acid Derivatives

A study published in Molecules examined the biological evaluation of various benzoic acid derivatives isolated from Bjerkandera adusta. The study found that these compounds significantly activated cathepsins B and L, enzymes involved in protein degradation . Although this compound was not explicitly tested, its structural analogs exhibited promising results that suggest similar potential.

Cytotoxicity Assessment

In vitro assays assessing cytotoxicity across different cancer cell lines (Hep-G2 and A2058) indicated that certain benzoic acid derivatives did not exhibit significant cytotoxic effects at low concentrations. This suggests a safety profile that could be beneficial for therapeutic applications .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, a comparison with structurally related compounds is insightful:

| Compound Name | Molecular Formula | Unique Features | Biological Activity Potential |

|---|---|---|---|

| Benzoic Acid | C7H6O2 | Simple carboxylic acid without halogen | Antimicrobial properties |

| Methyl Benzoate | C8H8O2 | Ester derivative of benzoic acid | Moderate antimicrobial activity |

| 4-Iodo Benzoic Acid | C7H6I O2 | Contains iodine but lacks formyl group | Potential enzyme inhibition |

| 4-Chloro Benzoic Acid | C7H6ClO2 | Chlorine substitution instead of iodine | Antifungal activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for benzoic acid, 4-formyl-2-iodo-, methyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of iodinated benzoic acid derivatives typically involves sequential functionalization. For example, iodination of a pre-formed benzoic acid scaffold can be achieved using iodine monochloride (ICl) in acetic acid at 0–5°C, followed by formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF) . Methyl esterification is often performed using methanol and a catalytic acid (e.g., H₂SO₄). Optimization may require adjusting stoichiometry, temperature (e.g., low temperatures to minimize side reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The iodine substituent causes deshielding of adjacent protons (e.g., H-3 and H-5 in the aromatic ring). The formyl group (-CHO) appears as a singlet at ~9.8–10.0 ppm in ¹H NMR, while the methyl ester (-COOCH₃) shows a singlet at ~3.8–3.9 ppm .

- IR : Stretching vibrations for -CHO (~2820 cm⁻¹, aldehyde C-H; ~1700 cm⁻¹, C=O) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z corresponding to C₉H₇IO₃ (exact mass calculated using NIST data ).

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The iodine atom increases susceptibility to photodehalogenation. Store the compound in amber vials at –20°C under inert atmosphere (N₂/Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) . Avoid prolonged exposure to moisture to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the iodine and formyl groups in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions. The iodine atom acts as an ortho/para-directing group, while the formyl group is meta-directing. Fukui indices can identify nucleophilic/electrophilic sites for Suzuki-Miyaura or Ullmann coupling reactions . Compare computed activation energies with experimental yields to validate predictions .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in cytotoxicity assays)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using a panel of cell lines (e.g., HeLa, MCF-7) and controls (e.g., cisplatin). Perform dose-response curves in triplicate and analyze via nonlinear regression (GraphPad Prism). Confirm mechanisms (e.g., apoptosis vs. necrosis) using flow cytometry (Annexin V/PI staining) .

Q. How does the iodine substituent influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Iodine’s large atomic radius and polarizability enhance van der Waals interactions in hydrophobic binding pockets. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) for targets like tyrosine kinases. Compare with non-iodinated analogs to isolate iodine’s contribution .

Q. What chromatographic methods are optimal for separating this compound from structurally similar byproducts?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of 0.1% formic acid in water/acetonitrile. For byproducts with similar polarity (e.g., de-iodinated analogs), employ ion-pair chromatography with tetrabutylammonium bromide . Validate purity via LC-MS and ¹H NMR integration .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.